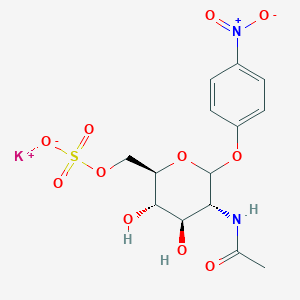
4-Nitrophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside-6-sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside-6-sulfate is a complex organic compound with the molecular formula C14H18N2O8S. It is a derivative of glucopyranoside and is characterized by the presence of a nitrophenyl group, an acetamido group, and a sulfate group. This compound is often used in biochemical research due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside-6-sulfate typically involves multiple steps. One common method includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of glucopyranoside are protected using acetyl groups to prevent unwanted reactions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nucleophilic substitution reaction using 4-nitrophenol.
Acetylation: The acetamido group is introduced by acetylation using acetic anhydride.
Sulfation: The sulfate group is introduced using sulfur trioxide-pyridine complex in an appropriate solvent.
Deprotection: The acetyl protecting groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitrophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside-6-sulfate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and other by-products.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: 4-nitrophenol, acetamido-deoxy-glucopyranoside.
Reduction: 4-aminophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside-6-sulfate.
Substitution: Various substituted glucopyranosides depending on the nucleophile used.
Applications De Recherche Scientifique
4-Nitrophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside-6-sulfate is widely used in scientific research due to its versatility:
Chemistry: It serves as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.
Biology: The compound is used to investigate glycosidase activities in various biological samples.
Medicine: It is employed in diagnostic assays to detect specific enzyme deficiencies or activities in clinical samples.
Industry: The compound is used in the production of biochemical reagents and diagnostic kits.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with enzymes. The nitrophenyl group acts as a chromogenic substrate, which, upon enzymatic cleavage, releases 4-nitrophenol. This release can be quantitatively measured by spectrophotometry, providing insights into enzyme activity. The acetamido and sulfate groups contribute to the specificity and stability of the compound in various biochemical assays.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenyl 2-acetamido-2-deoxy-b-D-galactopyranoside: Similar structure but with a galactopyranoside moiety instead of glucopyranoside.
4-Nitrophenyl N-acetyl-β-D-glucosaminide: Lacks the sulfate group but has a similar nitrophenyl and acetamido structure.
Uniqueness
4-Nitrophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside-6-sulfate is unique due to the presence of the sulfate group, which enhances its solubility and reactivity in aqueous solutions. This makes it particularly useful in enzymatic assays where solubility and stability are crucial.
Propriétés
Formule moléculaire |
C14H17KN2O11S |
|---|---|
Poids moléculaire |
460.46 g/mol |
Nom IUPAC |
potassium;[(2R,3S,4R,5R)-5-acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl sulfate |
InChI |
InChI=1S/C14H18N2O11S.K/c1-7(17)15-11-13(19)12(18)10(6-25-28(22,23)24)27-14(11)26-9-4-2-8(3-5-9)16(20)21;/h2-5,10-14,18-19H,6H2,1H3,(H,15,17)(H,22,23,24);/q;+1/p-1/t10-,11-,12-,13-,14?;/m1./s1 |
Clé InChI |
OWFVRPVXAZQCAE-LEXQQUKESA-M |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1OC2=CC=C(C=C2)[N+](=O)[O-])COS(=O)(=O)[O-])O)O.[K+] |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COS(=O)(=O)[O-])O)O.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















